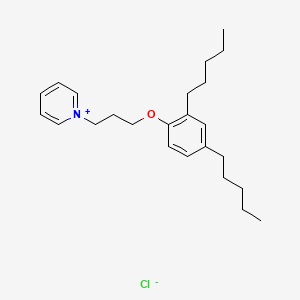
C24H36ClNO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a chlorine atom and an ethanol group attached to a dihexylamino group. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol typically involves the reaction of 7-chloro-1-naphthaldehyde with dihexylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as to yield alcohols or amines.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes , leading to modulation of signal transduction pathways . This interaction can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Chloro-1-naphthyl)-2-(diethylamino)ethanol
- 1-(7-Chloro-1-naphthyl)-2-(dipropylamino)ethanol
- 1-(7-Chloro-1-naphthyl)-2-(dibutylamino)ethanol
Uniqueness
1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol is unique due to its specific substitution pattern and the presence of the dihexylamino group, which imparts distinct physicochemical properties. These properties make it particularly suitable for certain applications in organic synthesis and medicinal chemistry, where other similar compounds may not be as effective .
Properties
Molecular Formula |
C24H36ClNO |
|---|---|
Molecular Weight |
390.0 g/mol |
IUPAC Name |
1-[3-(2,4-dipentylphenoxy)propyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C24H36NO.ClH/c1-3-5-8-13-22-15-16-24(23(21-22)14-9-6-4-2)26-20-12-19-25-17-10-7-11-18-25;/h7,10-11,15-18,21H,3-6,8-9,12-14,19-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WXWLHBNPAXAQKB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)OCCC[N+]2=CC=CC=C2)CCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















